molecular formula C13H23NO3 B1343697 Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate CAS No. 885523-41-1

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate

Cat. No. B1343697
M. Wt: 241.33 g/mol
InChI Key: GRWTYLMQRNNKJE-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate, also known as 1-Boc-piperidine-4-carboxaldehyde, is a chemical compound with the empirical formula C11H19NO3 . It has a molecular weight of 213.27 . This compound is used as a reactant for the synthesis of various inhibitors and antagonists .


Synthesis Analysis

This compound is used as a reactant in the synthesis of Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists . It is also used in three-component vinylogous Mannich reactions .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is represented by the SMILES string CC(C)(C)OC(=O)N1CCC(CC1)C=O . The InChI key for this compound is JYUQEWCJWDGCRX-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate are not detailed in the search results, it is known that this compound is used as a reactant in various chemical reactions to synthesize inhibitors and antagonists .


Physical And Chemical Properties Analysis

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is a solid substance . It has a melting point of 34-40 °C . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

  • Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate and its derivatives have been identified as key intermediates in synthesizing CDK9 inhibitors and Ibrutinib, which are significant for treating tumor viruses. The research outlines a synthesis route involving protection, oxidation, and reduction steps, providing a reference for producing these inhibitors (Hu et al., 2019).
  • Another important intermediate, Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, has been highlighted for its role in small molecule anticancer drugs. The paper presents a high-yield synthetic method for this compound, emphasizing its significance in targeting the PI3K/AKT/mTOR pathway in cancer treatment (Zhang et al., 2018).

Studies on Green Solvents

  • The effect of green solvents on the electronic property and reactivity of Tert-butyl 4-formylpiperidine-1-carboxylate was explored using computational calculations. This study found that solvents like methanol, water, ethanol, and DMSO notably change the global descriptors and molecular reactivity of the compound, providing insights into the solvent’s impact on chemical synthesis (Vimala et al., 2021).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye protection .

Future Directions

While specific future directions for Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate are not detailed in the search results, it is used in the synthesis of various inhibitors and antagonists . This suggests that it may continue to be used in the development of new therapeutic agents. Additionally, the compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation , indicating potential future applications in this area.

properties

IUPAC Name

tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWTYLMQRNNKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646528
Record name tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate

CAS RN

885523-41-1
Record name tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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